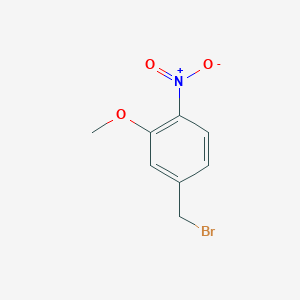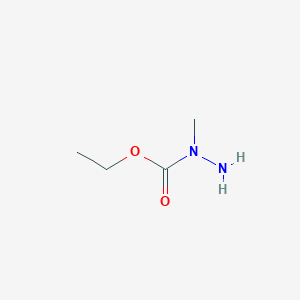
Ethyl 1-methylhydrazinecarboxylate
説明
Ethyl 1-methylhydrazinecarboxylate is a chemical compound that is part of a broader class of hydrazinecarboxylate derivatives. These compounds are characterized by their hydrazine functional group attached to a carboxylate ester. They are of interest in various fields of chemistry due to their potential applications in synthesis and biological activity.
Synthesis Analysis
The synthesis of hydrazinecarboxylate derivatives can be achieved through various methods. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate, showcasing a typical approach to synthesizing such compounds . Similarly, the synthesis of 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide involved elemental analysis and spectroscopic methods, indicating the versatility of synthetic approaches for these compounds .
Molecular Structure Analysis
The molecular structure of hydrazinecarboxylate derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For example, the crystal and molecular structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was determined using X-ray diffraction, and the molecular geometry was optimized using density functional theory (DFT) . The compound ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate also had its structure confirmed by X-ray diffraction, revealing a half-chair conformation of the thiazinane ring .
Chemical Reactions Analysis
Hydrazinecarboxylate derivatives can undergo various chemical reactions, which are often explored to synthesize novel compounds or to study their reactivity. For instance, ethyl 4-(1-(2-(hydrazinecarbonothioyl)hydrazono)ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate was analyzed for its vibrational spectra, electronic transitions, and chemical reactivity, revealing insights into its potential as a precursor for heterocyclic derivatives synthesis . The synthesis of ethyl 1-(difluoro-1,3,5-triazinyl)-2-methylindolizine-3-carboxylate as a fluorescent derivatization reagent for primary and secondary amines also demonstrates the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazinecarboxylate derivatives are crucial for understanding their behavior and potential applications. The vibrational analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated the formation of dimers in the solid state through hydrogen bonding, and the compound's electrophilicity index suggested it as a strong electrophile . The compound ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was characterized by various spectroscopic methods and single-crystal X-ray diffraction, providing detailed information on its molecular structure and stability .
科学的研究の応用
1. Role in Heterocyclic Chemistry
Ethyl 1-methylhydrazinecarboxylate plays a significant role in the synthesis of various heterocyclic compounds. For instance, it is used in the regioselective synthesis of ethyl pyrazolecarboxylates, serving as an intermediate in the formation of pyrazole rings. This synthesis process has been studied for its potential applications in creating pharmacologically relevant compounds and materials with unique chemical properties (Hanzlowsky et al., 2003).
2. Structural and Molecular Studies
Ethyl 1-methylhydrazinecarboxylate is also instrumental in the synthesis of various ethyl carboxylate derivatives, which are then analyzed for their structural and molecular characteristics. Such studies often involve advanced techniques like X-ray diffraction, NMR, and mass spectral analysis, contributing to a deeper understanding of the molecular structures and interactions in these compounds (Achutha et al., 2017).
3. Synthesis of Pharmacologically Active Compounds
Research has shown that derivatives of ethyl 1-methylhydrazinecarboxylate can be used to synthesize compounds with potential pharmacological activities. This includes the creation of compounds that might possess antimicrobial properties, thereby contributing to the development of new drugs and treatments (Taha & El-Badry, 2010).
4. Creation of Novel Organic Compounds
The versatility of ethyl 1-methylhydrazinecarboxylate is further demonstrated in its use to create a variety of novel organic compounds. This includes the synthesis of different pyrazole and pyridine derivatives, which have applications in various fields of chemistry and materials science (Trinh & McCluskey, 2016).
ConclusionEthyl 1-methylhydrazinecarboxylate is a key compound in the field of heterocyclic chemistry, aiding in the synthesis of structurally diverse and potentially pharmacologically active compounds. Its application spans from molecular studies to the creation of novel organic substances, highlighting its importance
Scientific Research Applications of Ethyl 1-methylhydrazinecarboxylate
1. Role in Heterocyclic Chemistry
Ethyl 1-methylhydrazinecarboxylate plays a significant role in the synthesis of various heterocyclic compounds. For instance, it is used in the regioselective synthesis of ethyl pyrazolecarboxylates, serving as an intermediate in the formation of pyrazole rings. This synthesis process has been studied for its potential applications in creating pharmacologically relevant compounds and materials with unique chemical properties (Hanzlowsky et al., 2003).
2. Structural and Molecular Studies
Ethyl 1-methylhydrazinecarboxylate is also instrumental in the synthesis of various ethyl carboxylate derivatives, which are then analyzed for their structural and molecular characteristics. Such studies often involve advanced techniques like X-ray diffraction, NMR, and mass spectral analysis, contributing to a deeper understanding of the molecular structures and interactions in these compounds (Achutha et al., 2017).
3. Synthesis of Pharmacologically Active Compounds
Research has shown that derivatives of ethyl 1-methylhydrazinecarboxylate can be used to synthesize compounds with potential pharmacological activities. This includes the creation of compounds that might possess antimicrobial properties, thereby contributing to the development of new drugs and treatments (Taha & El-Badry, 2010).
4. Creation of Novel Organic Compounds
The versatility of ethyl 1-methylhydrazinecarboxylate is further demonstrated in its use to create a variety of novel organic compounds. This includes the synthesis of different pyrazole and pyridine derivatives, which have applications in various fields of chemistry and materials science (Trinh & McCluskey, 2016).
特性
IUPAC Name |
ethyl N-amino-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-3-8-4(7)6(2)5/h3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIGIXMFDHSXBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458964 | |
| Record name | ethyl 1-methylhydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-methylhydrazinecarboxylate | |
CAS RN |
760-81-6 | |
| Record name | Hydrazinecarboxylic acid, 1-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 1-methylhydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1338610.png)

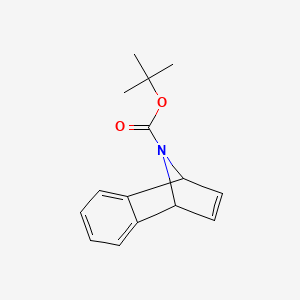
![N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1338619.png)
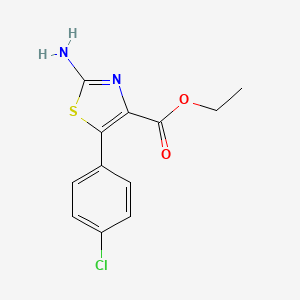

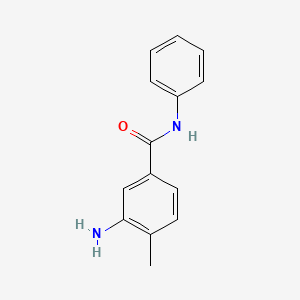
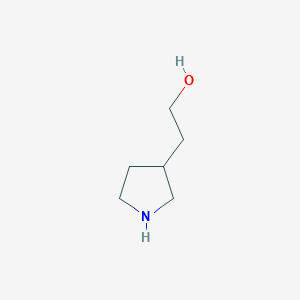

![2-{[(2-Aminophenyl)methoxy]methyl}aniline](/img/structure/B1338631.png)
![2-[(2,4-Dimethylphenoxy)methyl]oxirane](/img/structure/B1338632.png)
